molecular formula C7H11NOS B8662636 2-Thiopheneethanol, beta-amino-beta-methyl-

2-Thiopheneethanol, beta-amino-beta-methyl-

Cat. No. B8662636
M. Wt: 157.24 g/mol
InChI Key: FUDLYGUTUCYVNS-UHFFFAOYSA-N
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Patent
US07910595B2

Procedure details

The product of Example 437A (0.497 g, 2.494 mmol) in 1:3 v/v water/ethanol (12 mL) was reacted with sodium borohydride (0.481 g, 12.47 mmol) at reflux for 4 hours. The reaction was concentrated by rotary evaporation partition between water (5 mL), ethyl ether (25 mL), 1N aqueous sodium hydroxide (1.25 mL). Solid sodium chloride was added to saturate separate phases. The aqueous was re-extracted with ethyl ether (25 mL). The combined ethereal extracts were washed with brine (25 mL), dried over potassium carbonate, filtered, and concentrated by rotary evaporation to afford the title compound as an oil (0.330 g, 2.099 mmol, 84%). 1H NMR (300 MHz, DMSO-D6) δ ppm 1.35 (s, 3 H) 1.96 (s, 2 H) 3.33-3.42 (m, 2 H) 4.91 (t, J=5.70 Hz, 1 H) 6.89-6.95 (m, 2 H) 7.28 (dd, J=3.49, 2.76 Hz, 1 H). MS (DCI) m/z 158 (M+H)+.
Name
product
Quantity
0.497 g
Type
reactant
Reaction Step One
Quantity
0.481 g
Type
reactant
Reaction Step One
Name
water ethanol
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([C:9]1[S:10][CH:11]=[CH:12][CH:13]=1)([CH3:8])[C:3](OCC)=[O:4].[BH4-].[Na+]>O.C(O)C>[NH2:1][C:2]([C:9]1[S:10][CH:11]=[CH:12][CH:13]=1)([CH3:8])[CH2:3][OH:4] |f:1.2,3.4|

Inputs

Step One
Name
product
Quantity
0.497 g
Type
reactant
Smiles
NC(C(=O)OCC)(C)C=1SC=CC1
Name
Quantity
0.481 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
water ethanol
Quantity
12 mL
Type
solvent
Smiles
O.C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
partition between water (5 mL), ethyl ether (25 mL), 1N aqueous sodium hydroxide (1.25 mL)
ADDITION
Type
ADDITION
Details
Solid sodium chloride was added
CONCENTRATION
Type
CONCENTRATION
Details
to saturate
CUSTOM
Type
CUSTOM
Details
separate phases
EXTRACTION
Type
EXTRACTION
Details
The aqueous was re-extracted with ethyl ether (25 mL)
WASH
Type
WASH
Details
The combined ethereal extracts were washed with brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
NC(CO)(C)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.099 mmol
AMOUNT: MASS 0.33 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.